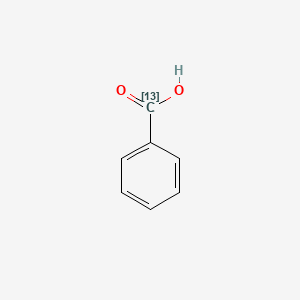

苯甲酸-α-13C

描述

Benzoic acid is a simple aromatic carboxylic acid that is a key intermediate in the synthesis of many other organic substances. The studies provided offer insights into the molecular assembly, nucleation, and photophysical processes of benzoic acid and its derivatives, as well as the importance of the carboxylic acid carbon in determining the structure of benzoic acid dimers .

Synthesis Analysis

The nucleation of para-amino benzoic acid (PABA), a derivative of benzoic acid, from ethanolic solutions has been studied to understand the preference for the alpha form over the beta form. The synthesis process is influenced by the stability of hydrogen-bonded carboxylic acid dimers present in the alpha structure, which are most stable in solution and play a significant role in the self-assembly and polymorphic expression of the alpha form .

Molecular Structure Analysis

The molecular structure of benzoic acid and its derivatives is crucial in determining their physical and chemical properties. The 13C NMR chemical shift for the carboxylic acid carbon is a powerful diagnostic tool to determine the preferred isomeric dimer structures of benzoic acid derivatives. Density functional calculations and natural bond orbital analysis have been used to elucidate the electronic origins of the observed 13C shieldings and their relationship to isomeric stability .

Chemical Reactions Analysis

The photophysical and photochemical processes of benzoic acid have been probed using ab initio calculations. The potential energy profiles for the alpha C-C and C-O bond fissions, as well as the decarboxylation reaction in different electronic states, have been determined. The alpha C-O bond cleavage is predicted to be the most probable channel upon photoexcitation at 270 nm or shorter wavelengths, leading to the formation of ground-state fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid are influenced by its molecular and solid-state structures. The crystallization kinetics experiments indicate an instantaneous nucleation mechanism for alpha-PABA, with the growth rate being limited only by the diffusion of the growth unit to the crystallite surface. The growth mechanisms of different crystal faces of alpha-PABA result in a needle-like morphology due to fast growth along the b-axis . The electronic structure of benzoic acid in various electronic states also affects its photophysical behavior and the outcomes of photochemical reactions .

科研应用

1. 药代动力学研究

当特定质子化碳上标记苯甲酸-α-13C时,可以增强13C核磁共振(NMR)检测的灵敏度。这种方法已被用于追踪苯甲酸在大鼠体内转化为香豆酸的过程,展示了在药代动力学研究中广泛应用的潜力 (Akira et al., 1993)。

2. 生物转化研究

苯甲酸-α-13C用于生物转化研究,例如在制备带有13C标记的苯甲基位置的α-甲基多巴盐酸盐时使用 (Ames & Castagnoli, 1974)。

3. 反应性研究

13C标记和NMR光谱技术有助于研究酰基-β-D-葡萄糖苷酸的反应性,这些化合物可以通过酰基迁移反应与蛋白质结合。该方法已应用于苯甲酸1-O-酰基葡萄糖醛酸的研究 (Akira, Taira, & Shinohara, 1997)。

4. 临床化学应用

探索了13C标记苯甲酸作为临床化学中生物示踪剂的应用。它与13C NMR一起用于定量分析,例如测量苯甲酸转化为香豆酸的代谢速率 (Baba, Akira, & Sakuma, 1990)。

5. 材料表征

苯甲酸-α-13C用于NMR方法来表征限制在介孔材料中的小有机分子。这有助于理解受限环境中分子的行为 (Azaïs等,2010)。

6. NMR光谱和pKa相关研究

它有助于相关苯甲酸的NMR化学位移和pKa值,增强有机化学中结构-反应关系的理解 (Wang, 2005)。

7. 质子转移研究

苯甲酸-α-13C在固态NMR研究中至关重要,可用于确定苯甲酸氢键二聚体中质子转移的速率和潜在屏障 (Nagaoka et al., 1981)。

8. 药物输送系统研究

它用于研究药物输送系统(如α环糊精和苯甲酸衍生物)之间的复合物形成,有助于制药研究 (Dikmen, 2021)。

9. 甘氨酸结合活性测定

苯甲酸-α-13C通过NMR光谱有助于测定甘氨酸结合活性,展示了其在生物和制药分析中的实用性 (Akira,Hasegawa,& Baba,1995)。

10. 各向异性化学位移研究

该化合物也在研究有机固体中的13C各向异性化学位移方面起着关键作用,如苯甲酸及其衍生物,为分子结构提供了见解 (Kempf et al., 1974)。

Safety And Hazards

Benzoic acid-alpha-13C can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

未来方向

性质

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

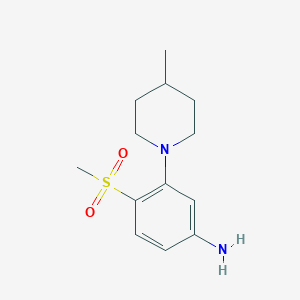

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274646 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-alpha-13C | |

CAS RN |

3880-99-7 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic-carboxy-13c acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)

![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)